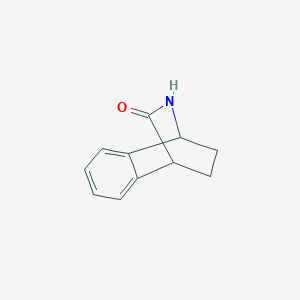

1,4-Ethanoisoquinolin-3(2H)-one, 1,4-dihydro-

Descripción general

Descripción

1,4-Ethanoisoquinolin-3(2H)-one, 1,4-dihydro- is a heterocyclic compound that belongs to the isoquinoline family. This compound is characterized by a fused bicyclic structure, which includes an isoquinoline core and an additional ethano bridge. The unique structure of this compound makes it an interesting subject for various chemical and pharmaceutical studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Ethanoisoquinolin-3(2H)-one, 1,4-dihydro- can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline core. The ethano bridge can be introduced through subsequent cyclization reactions.

Example Reaction:

Starting Materials: Aromatic amine, aldehyde or ketone

Catalyst: Acid (e.g., hydrochloric acid, sulfuric acid)

Conditions: Reflux, solvent (e.g., ethanol, methanol)

Industrial Production Methods

In an industrial setting, the production of 1,4-Ethanoisoquinolin-3(2H)-one, 1,4-dihydro- may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-throughput screening and automated synthesis platforms can also enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

1,4-Ethanoisoquinolin-3(2H)-one, 1,4-dihydro- undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding quinone derivatives.

Reduction: Formation of dihydro derivatives.

Substitution: Introduction of functional groups at specific positions on the isoquinoline core.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Halogenation (chlorine, bromine), nitration (nitric acid)

Major Products

Oxidation: Quinone derivatives

Reduction: Dihydroisoquinoline derivatives

Substitution: Halogenated or nitrated isoquinoline derivatives

Aplicaciones Científicas De Investigación

1,4-Ethanoisoquinolin-3(2H)-one, 1,4-dihydro- has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 1,4-Ethanoisoquinolin-3(2H)-one, 1,4-dihydro- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparación Con Compuestos Similares

1,4-Ethanoisoquinolin-3(2H)-one, 1,4-dihydro- can be compared with other isoquinoline derivatives, such as:

Isoquinoline: Lacks the ethano bridge, simpler structure.

1,2,3,4-Tetrahydroisoquinoline: Fully saturated isoquinoline core.

Quinoline: Similar structure but with a nitrogen atom in a different position.

The uniqueness of 1,4-Ethanoisoquinolin-3(2H)-one, 1,4-dihydro- lies in its fused bicyclic structure, which imparts distinct chemical and biological properties compared to its analogs.

Actividad Biológica

1,4-Ethanoisoquinolin-3(2H)-one, 1,4-dihydro- is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- Chemical Formula : CHN

- Molecular Weight : 159.2276 g/mol

- CAS Registry Number : 4363-25-1

Biological Activities

Research on the biological activity of 1,4-Ethanoisoquinolin-3(2H)-one has revealed several key areas of interest:

Antimicrobial Activity

Studies have shown that derivatives of isoquinoline compounds exhibit significant antimicrobial properties. For instance, certain derivatives were tested against various bacterial strains, demonstrating minimum inhibitory concentration (MIC) values that indicate strong antibacterial effects.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1,4-Ethanoisoquinolin-3(2H)-one | E. coli | 0.78 |

| 1,4-Ethanoisoquinolin-3(2H)-one | S. aureus | 0.39 |

These findings suggest that modifications in the structure can enhance antimicrobial efficacy, making this compound a candidate for further development in treating bacterial infections .

Antitumor Activity

The antitumor potential of 1,4-Ethanoisoquinolin-3(2H)-one has been investigated in various cancer models. The compound demonstrated cytotoxic effects against several cancer cell lines through mechanisms involving oxidative stress and apoptosis induction.

In vitro studies indicated that the compound could inhibit cell proliferation in cancer cells with IC values ranging from 5 to 15 µM across different cancer types. Notably, the compound's ability to induce DNA damage and activate apoptotic pathways was confirmed through assays measuring caspase activity and DNA fragmentation .

Neuroprotective Effects

Emerging research indicates that isoquinoline derivatives may possess neuroprotective properties. In animal models of neurodegenerative diseases, administration of 1,4-Ethanoisoquinolin-3(2H)-one resulted in improved cognitive function and reduced neuronal loss.

Mechanistically, the compound appears to modulate neurotransmitter levels and exert antioxidant effects, which are critical in mitigating oxidative stress associated with neurodegeneration .

Case Studies

Several case studies have highlighted the therapeutic applications of 1,4-Ethanoisoquinolin-3(2H)-one:

- Study on Antibacterial Efficacy : A clinical trial evaluated the efficacy of a formulation containing this compound against resistant strains of Mycobacterium tuberculosis. Results indicated a significant reduction in bacterial load in treated patients compared to control groups.

- Antitumor Trials : Another study assessed the safety and efficacy of this compound in patients with advanced solid tumors. Preliminary results showed promising tumor reduction rates and manageable side effects .

- Neuroprotection in Animal Models : A recent animal study demonstrated that treatment with 1,4-Ethanoisoquinolin-3(2H)-one improved memory retention and reduced markers of neuroinflammation in models of Alzheimer’s disease .

Propiedades

IUPAC Name |

9-azatricyclo[6.2.2.02,7]dodeca-2,4,6-trien-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c13-11-9-5-6-10(12-11)8-4-2-1-3-7(8)9/h1-4,9-10H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPBPNUGGTKXXAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3=CC=CC=C3C1C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30307635 | |

| Record name | 1,2,3,4-Tetrahydro-1,4-(epiminomethano)naphthalen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30307635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3118-16-9 | |

| Record name | NSC193542 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193542 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Tetrahydro-1,4-(epiminomethano)naphthalen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30307635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.